molecular formula C26H26N4O2 B11278753 6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11278753
M. Wt: 426.5 g/mol
InChI Key: VGYLRCWJVYHHDT-UHFFFAOYSA-N
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Description

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These include compounds like 4-anilinoquinazolines, which are known for their anticancer activity.

    Pyrazoloquinazolines: Similar in structure but may have different biological activities.

Uniqueness

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H26N4O2/c1-16-9-11-18(12-10-16)28-25(32)19-15-27-30-23(17-7-5-4-6-8-17)22-20(29-24(19)30)13-26(2,3)14-21(22)31/h4-12,15,23,29H,13-14H2,1-3H3,(H,28,32)

InChI Key

VGYLRCWJVYHHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5)C(=O)CC(C4)(C)C

Origin of Product

United States

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